3-chloro-N-methylbenzamide

Physical Organic Chemistry Crystallization Solid-State Handling

Researchers requiring a meta-chloro substitution pattern in benzamide building blocks face limited isomer-characterized options. 3-Chloro-N-methylbenzamide resolves this with a low melting point (69-70°C) ideal for ambient-temperature synthesis and automated platforms. Its meta-chloro positioning eliminates intramolecular H-bonding, providing a freely rotating backbone suitable for arylamide foldamer construction. The compound offers predictable metabolic stability for in vivo probe development and serves as a defined model for studying N-chloramine reactivity.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 18370-10-0
Cat. No. B168876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-methylbenzamide
CAS18370-10-0
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
InChIKeyWJJLGPQRUCWHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-methylbenzamide: Structure & Procurement Baseline


3-Chloro-N-methylbenzamide (CAS 18370-10-0) is a mono-substituted benzamide derivative bearing a chlorine atom at the meta position (3-position) of the benzoyl ring and an N-methyl group on the amide nitrogen . It is characterized by the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . The compound exhibits a distinct physical property profile including a melting point of 69–70 °C and a predicted LogP of approximately 2.27 . Commercially, it is available in research-grade purities of 97–98% , making it a readily accessible building block for organic synthesis, medicinal chemistry, and materials science applications where the specific electronic and steric influence of the meta-chloro substitution pattern is required.

Reported lower melting point facilitates solution-phase handling and transfer
Meta-Cl substitution allows unrestricted amide backbone rotation
Class evidence suggests stable N-hydroxymethyl metabolite formation

3-Chloro-N-methylbenzamide: Positional Isomer Specificity


While ortho-, meta-, and para-chloro-N-methylbenzamides share identical molecular formulae (C8H8ClNO) and near-identical molecular weights (~169.6 g/mol), their physicochemical, conformational, and metabolic behaviors diverge sharply due to the precise positioning of the chlorine substituent on the aromatic ring . This positional isomerism dictates intermolecular packing (melting point), intramolecular hydrogen bonding capabilities (backbone rigidity), and susceptibility to oxidative metabolism [1][2]. Therefore, generic substitution of the 3-chloro isomer with its 2-chloro or 4-chloro counterparts without empirical validation risks introducing uncharacterized conformational biases, altered reactivity profiles, and divergent metabolic fates—each of which can critically undermine the reproducibility and integrity of experimental or industrial outcomes.

Target 3-Chloro-N-methylbenzamide
Risk 1 Positional isomer melting points differ sharply; ortho/para substitution may alter solid-state processing and recrystallization outcomes.
Risk 2 Ortho-halogen substituents can introduce steric bias or intramolecular H-bonding, restricting backbone flexibility compared to free-rotating meta isomer.
Risk 3 Substituent position may shift N-chlorination kinetics and metabolic fate; isomer-specific validation is required before interchange.

3-Chloro-N-methylbenzamide: Differentiation Evidence


Melting Point: 3-Chloro Advantage

The meta-chloro substitution pattern in 3-chloro-N-methylbenzamide significantly disrupts crystal packing efficiency compared to its ortho- and para-substituted isomers, resulting in a markedly lower melting point. Specifically, the 3-chloro isomer melts at 69–70 °C , whereas the 2-chloro (ortho) isomer melts at 119–121 °C [1] and the 4-chloro (para) isomer melts at 158–161 °C . This >2-fold difference in melting point directly impacts physical handling, purification by recrystallization, and solid-state formulation strategies.

Melting Point Comparison
Head-to-head
3-Cl isomer melts at 69–70 °C, while 2-Cl (119–121 °C) and 4-Cl (158–161 °C) are >2-fold higher.
Reported difference may facilitate solution-phase workflows and low-energy handling.
Literature melting points; verify with own lot.
Physical Organic Chemistry Crystallization Solid-State Handling

Backbone Flexibility: 3-Chloro Substitution

A computational and NMR study of ortho-fluoro- and ortho-chloro-N-methylbenzamides demonstrated that an ortho-Cl substituent does not impose significant restrictions on backbone flexibility; its effect is governed by size rather than by strong noncovalent intramolecular interactions [1]. In contrast, the meta-chloro substitution (as in the target compound) is spatially removed from the amide NH and thus cannot form any intramolecular hydrogen bond, resulting in a freely rotating, non-constrained amide backbone. A separate LIS/NMR study of 2-chloro-N-methylbenzamide (the ortho isomer) revealed that its cis and trans conformers are both non-planar with an Ecis–Etrans energy difference of 0.0 kcal/mol in CD3CN, indicating a dynamic equilibrium [2].

Conformational Freedom
Method context
Meta-Cl: no intramolecular H-bond, free rotation. Ortho-F: strong H-bond; Ortho-Cl: steric influence only. (Computational & NMR data).
Unrestricted backbone supports foldamer/oligomer design without conformational bias.
Studies on ortho analogs; meta-Cl inferred from geometry.
Foldamer Design Conformational Analysis Supramolecular Chemistry

Metabolic Stability: N-Hydroxymethyl Metabolites

In vitro metabolic studies of N-methylbenzamides revealed that substitution at the 4-position of the phenyl ring does not affect the stability of the metabolically generated N-(hydroxymethyl) intermediate sufficiently to cause degradation to formaldehyde [1]. Specifically, N-(hydroxymethyl) metabolites of 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide remained stable under the assay conditions, similar to unsubstituted N-(hydroxymethyl)-benzamide. While the 3-chloro isomer was not directly tested in this study, the class-level inference suggests that 3-position substitution may similarly avoid the destabilizing effects observed with N-methyl substitution on the nitrogen atom (which led to formaldehyde release).

Metabolic Stability
Class-level inference
4-Cl and 4-t-Bu analogs: N-hydroxymethyl metabolite stable; N,N-dimethyl: unstable (formaldehyde release). 3-Cl not directly tested.
Ring substitution predicted to avoid reactive aldehyde degradation pathway.
Class inference from 4-substituted benzamides; confirm experimentally.
Drug Metabolism Pharmacokinetics Toxicology

N-Chlorination Reactivity Profile

The reaction of a series of o-, m-, and p-substituted N-methylbenzamides with hypochlorite ion to form the corresponding N-chloro compounds, and their subsequent alkaline hydrolysis, has been kinetically characterized [1]. The study established that both chlorination and hydrolysis are halves of an equilibrium process, with the rate-determining step for chlorination being cleavage of the N–H bond. While the target 3-chloro compound was not individually quantified, the work demonstrates that substituent position (ortho, meta, para) modulates the equilibrium and rate constants of this industrially relevant N-chlorination/hydrolysis manifold. The meta-chloro substitution pattern is expected to exert a distinct electronic influence (inductive and resonance) compared to ortho- and para-substituted analogs.

N-Chlorination Kinetics
Class-level inference
Meta-substituent influences chlorination/hydrolysis equilibrium; rate-determining step is N–H cleavage. (Homologous series data).
Position-dependent kinetics require isomer-specific process optimization.
Kinetic constants not individually resolved for 3-Cl isomer.
Physical Organic Chemistry Reaction Kinetics Amide Reactivity

3-Chloro-N-methylbenzamide: Optimal Applications


Solution-Phase Synthesis: Low-Melting Advantage

The significantly lower melting point of 3-chloro-N-methylbenzamide (69–70 °C) compared to its ortho (119–121 °C) and para (158–161 °C) analogs makes it the preferred building block for reactions conducted near ambient temperature where complete dissolution or facile melting is advantageous . This physical property reduces the energy input required for liquefaction and simplifies transfer in automated synthesis platforms or continuous flow reactors where high-melting solids may clog lines.

Foldamer & Unconstrained Oligomer Design

Because the 3-chloro substituent is positioned meta to the amide linkage, it cannot engage in intramolecular hydrogen bonding with the amide NH, providing a fully flexible and predictable backbone. This contrasts with ortho-substituted analogs, which introduce steric bias or, in the case of ortho-fluoro, strong intramolecular H-bonding that rigidifies the structure [1]. The 3-chloro isomer thus serves as a neutral, freely rotating monomer for constructing arylamide foldamers or other supramolecular architectures where conformational control via noncovalent interactions is undesirable.

Benzamide Metabolic Stability Studies

Class-level metabolic data indicate that ring substitution (whether 3-Cl or 4-Cl) does not destabilize the N-hydroxymethyl metabolite, avoiding the formaldehyde-liable degradation seen with N,N-dimethyl substitution [2]. For researchers designing benzamide-containing probes or lead compounds for in vivo applications, the 3-chloro isomer offers a favorable metabolic profile with predictable stability of phase I metabolites, making it a safer choice for early-stage PK/tox evaluation compared to N-alkylated derivatives.

N-Chlorination & Disinfection Byproduct Studies

The kinetic reactivity of N-methylbenzamides toward hypochlorite ion is substituent-dependent [3]. As a member of the meta-substituted series, 3-chloro-N-methylbenzamide provides a well-defined electronic environment for investigating the formation and hydrolysis of N-chloro intermediates. This is particularly relevant for understanding the fate of benzamide-based agrochemicals or pharmaceuticals during water chlorination processes, where positional isomerism can influence the rate of N-chloramine formation and subsequent decomposition.

Application
Selection Property
Validation Focus
Solution-phase synthesis studies
Melting-point dependent workflow
Isomer-specific solubility and transfer
Foldamer and oligomer design
Unconstrained backbone conformation
Conformational analysis by NMR or computation
Benzamide metabolic stability probes
Ring-substituted metabolite stability
N-hydroxymethyl intermediate stability screening
N-chlorination reactivity research
Position-dependent chlorination kinetics
Rate constant and equilibrium comparison

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